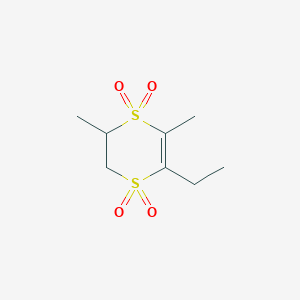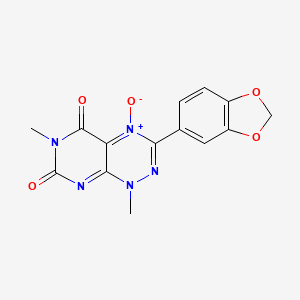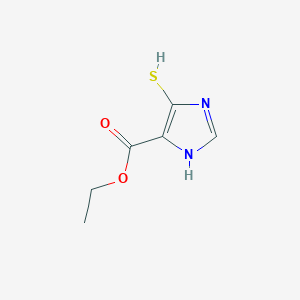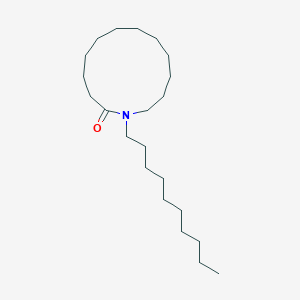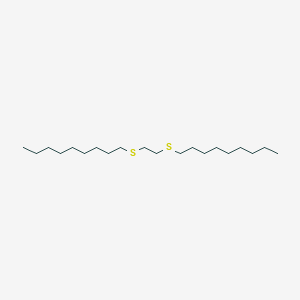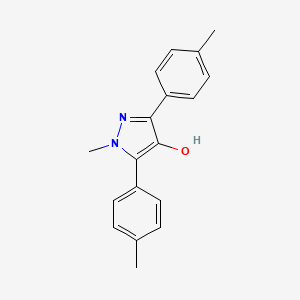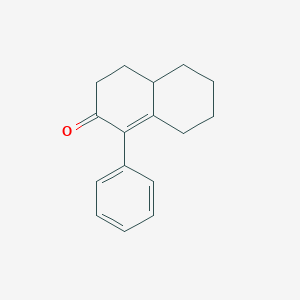
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-: is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-2-naphthalenone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Another approach involves the cyclization of a suitable precursor, such as 1-phenyl-1,2,3,4-tetrahydronaphthalene, using acidic or basic catalysts. This method may require specific reaction conditions, including controlled temperature and solvent choice, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to fully hydrogenated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or other substituted naphthalenone derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-naphthalenone: A structurally related compound with a fully aromatic naphthalene ring.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: A precursor used in the synthesis of the target compound.
2(3H)-Naphthalenone: The parent compound without the phenyl substitution.
Uniqueness
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- is unique due to its partially hydrogenated naphthalene ring system and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from fully aromatic or non-substituted analogs.
Propiedades
Número CAS |
60417-93-8 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-phenyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
Clave InChI |
QCVKCFFKPQRDJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C(=O)CCC2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)
![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
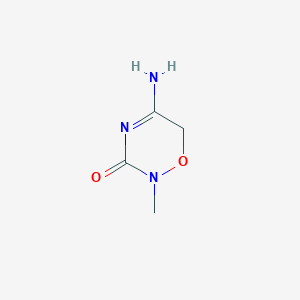

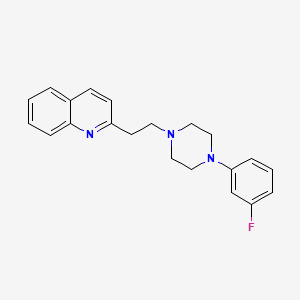
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
